Lirimilast
准备方法
合成路线和反应条件: 利米拉斯特的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。详细的合成路线和反应条件是专有的,未公开。 据悉,合成过程涉及使用特定试剂和催化剂以达到所需的专一性和效力 .
工业生产方法: 利米拉斯特的工业生产在严格的条件下进行,以确保高纯度和产量。 该过程涉及使用优化反应条件的大规模合成,然后进行纯化步骤,如结晶和色谱,以获得最终产物 .
化学反应分析
反应类型: 利米拉斯特会经历各种化学反应,包括:
氧化: 利米拉斯特可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可用于修饰利米拉斯特中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或氢化铝锂。
取代: 各种卤化剂和亲核试剂用于取代反应.
科学研究应用
利米拉斯特具有广泛的科学研究应用,包括:
化学: 用作研究PDE4抑制剂及其化学性质的参考化合物。
生物学: 研究其对细胞信号通路的影响及其在调节炎症反应中的作用。
医学: 探索其在治疗呼吸系统疾病如哮喘和COPD中的潜在治疗应用。
工业: 用于开发新的抗炎药物和制剂
作用机制
利米拉斯特通过抑制磷酸二酯酶-4(PDE4)的活性发挥作用,PDE4是一种负责分解环状腺苷单磷酸(cAMP)的酶。通过抑制PDE4,利米拉斯特提高了细胞内cAMP的水平,导致抑制促炎细胞因子和减少炎症。 所涉及的分子靶点和途径包括免疫细胞活性的调节和炎症介质的抑制 .
类似化合物:
西洛米拉斯特: 另一种PDE4抑制剂,具有类似的抗炎特性,但化学结构不同。
罗氟米拉斯特: 一种用于治疗COPD的PDE4抑制剂,以其高效力和选择性而闻名。
阿普米拉斯特: 一种用于治疗银屑病和银屑病关节炎的PDE4抑制剂
利米拉斯特的独特性: 利米拉斯特的独特性在于它对PDE4的高度选择性和强效的抗炎特性。 已证明它在PDE4测定中比西洛米拉斯特更有效,与CDP-840效力相当 .
相似化合物的比较
Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties but a different chemical structure.
Roflumilast: A PDE4 inhibitor used for the treatment of COPD, known for its high potency and selectivity.
Apremilast: A PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis
Uniqueness of Lirimilast: this compound is unique due to its high selectivity for PDE4 and its potent anti-inflammatory properties. It has been shown to be more effective than Cilomilast and equipotent with CDP-840 in PDE4 assays .
属性
IUPAC Name |
[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLFUJKZDAXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186582 | |
Record name | Lirimilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329306-27-6 | |
Record name | Lirimilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lirimilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIRIMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。